Increased Computed Lipophilicity (XLogP3‑AA = 4.2) vs. Unsubstituted Phenoxy Analog
The target compound exhibits a computed XLogP3‑AA of 4.2 [1]. The unsubstituted 4‑phenoxy‑2‑(trifluoromethyl)quinazoline (CAS 337924‑83‑1; C₁₅H₉F₃N₂O, MW 290.24) has a computed XLogP3‑AA of 3.8 [2]. The 0.4 log unit increase arises from the electron‑withdrawing nitro substituent replacing a hydrogen atom, which increases hydrophobic character. This difference shifts the compound further into Lipinski‑compliant oral drug space (logP < 5) while still providing additional H‑bond acceptor capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.2 |
| Comparator Or Baseline | 4-Phenoxy-2-(trifluoromethyl)quinazoline: XLogP3‑AA = 3.8 |
| Quantified Difference | ΔXLogP = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The higher logP combined with increased H‑bond acceptor count (8 vs. 6) provides a differentiated property profile for medicinal chemistry programs optimizing both permeability and target engagement in hydrophobic binding pockets.
- [1] PubChem. Compound Summary for CID 1471824: 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/303148-92-7 View Source
- [2] PubChem. Compound Summary for CID 59109641: 4-Phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/337924-83-1 View Source
